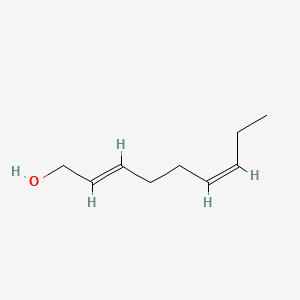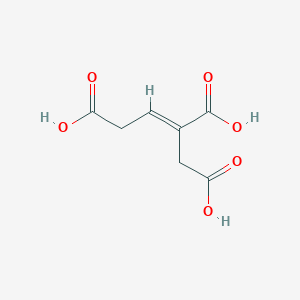
Triglochinic acid
概要
説明
- トリグロチン酸は、Pinellia pedatisecta Schottの塊茎から単離されたモノマー化合物です .
- ケトン、アルデヒド、および酸のクラスに属します。
- 化学式: C7H8O6
- 分子量: 188.13 g/mol
- トリグロチン酸は、サトイモ科、特にPinellia属の植物から得られます。
準備方法
- トリグロチン酸は、Pinellia pedatisectaの塊茎から得られます。
- 工業的生産方法は、これらの塊茎からの抽出および精製を含む場合があります。
化学反応の分析
- トリグロチン酸は、さまざまな化学反応を起こします:
酸化: 適切な条件下で酸化することができます。
還元: 還元反応が可能です。
置換: 置換反応に関与する可能性があります。
- これらの反応に使用される一般的な試薬と条件は、特定の反応の種類によって異なります。
- 生成される主要な生成物は、反応条件に基づいて異なります。
科学研究アプリケーション
- トリグロチン酸は、さまざまな用途があります:
化学: 化学研究のための貴重な天然産物として役立ちます。
生物学: 研究者は、その生物学的活性と潜在的な治療効果を探求しています。
医学: 薬理学的特性に関する調査が行われています。
産業: 特殊な産業で用途が見られる可能性があります。
科学的研究の応用
- Triglochinic acid has diverse applications:
Chemistry: It serves as a valuable natural product for chemical studies.
Biology: Researchers explore its biological activities and potential therapeutic effects.
Medicine: Investigations focus on its pharmacological properties.
Industry: It may find applications in specialized industries.
作用機序
- トリグロチン酸がその効果を発揮する正確なメカニズムは、現在も研究の活発な分野です。
- 関与する分子標的と経路はまだ完全に解明されていません。
類似化合物の比較
- トリグロチン酸のユニークさは、その特定の構造と特性にあります。
- 同じクラスの類似した化合物には、関連する天然産物または合成アナログが含まれる可能性があります。
トリグロチン酸は主に科学研究目的で研究されており、その用途は引き続き探求されていることに注意してください。 詳細な情報が必要な場合や特定の質問がある場合は、お気軽にお問い合わせください! .
類似化合物との比較
- Triglochinic acid’s uniqueness lies in its specific structure and properties.
- Similar compounds in the same class could include related natural products or synthetic analogs.
Remember that this compound is primarily studied for scientific research purposes, and its applications continue to be explored. If you need further information or have any specific questions, feel free to ask! .
特性
IUPAC Name |
(E)-but-2-ene-1,2,4-tricarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h1H,2-3H2,(H,8,9)(H,10,11)(H,12,13)/b4-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFOLJLIMNNJQY-DAFODLJHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(CC(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C(\CC(=O)O)/C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





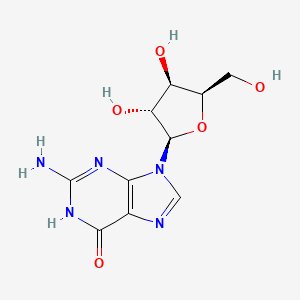
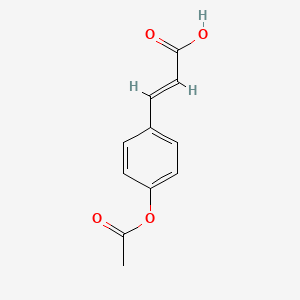
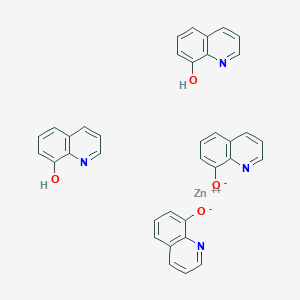


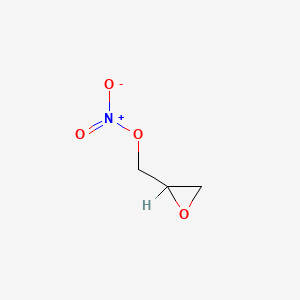


![2-Phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B3028699.png)
